(E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
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Overview
Description
(E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromofuran, styryl, and chloro-phenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of (E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of key intermediates, such as 5-bromofuran-2-carbonyl chloride and 6-chloro-4-phenylquinolin-2(1H)-one. These intermediates are then subjected to condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The presence of halogen atoms (bromine and chlorine) allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
(E)-3-(1-(5-bromofuran-2-carbonyl)-5-styryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one can be compared with other similar compounds, such as:
N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety but differs in its overall structure and functional groups.
N-{2-[(5-bromofuran-2-carbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide: This compound also contains the bromofuran group but has an indole core structure.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, which may offer distinct advantages in specific applications.
Properties
Molecular Formula |
C31H21BrClN3O3 |
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Molecular Weight |
598.9 g/mol |
IUPAC Name |
3-[2-(5-bromofuran-2-carbonyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21BrClN3O3/c32-27-16-15-26(39-27)31(38)36-22(13-11-19-7-3-1-4-8-19)18-25(35-36)29-28(20-9-5-2-6-10-20)23-17-21(33)12-14-24(23)34-30(29)37/h1-17,22H,18H2,(H,34,37)/b13-11+ |
InChI Key |
GAPFBRARIPCVJD-ACCUITESSA-N |
Isomeric SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(O5)Br)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(O5)Br)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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